5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is a novel chemical compound that has attracted significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazinoindole derivatives, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting microtubule formation. The antiviral and antimicrobial activities may be attributed to the inhibition of viral and bacterial enzymes, respectively.
Biochemical and Physiological Effects:
Studies have shown that 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole can induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, the compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole is its potent anticancer activity against a variety of cancer cell lines. However, one limitation is that the compound may have poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. Therefore, the development of novel formulations or delivery systems may be necessary to improve its solubility and enhance its therapeutic potential.
Future Directions
There are several future directions for the research and development of 5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole. One direction is to investigate its potential as a combination therapy with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to explore its applications in other areas, such as antiviral and antimicrobial therapies. Furthermore, the development of novel formulations or delivery systems may also be an area of future research to improve its solubility and bioavailability.
Scientific Research Applications
5-benzyl-8-fluoro-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole has been studied for its potential applications in drug discovery and development. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antimicrobial activity against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
5-benzyl-8-fluoro-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4S/c1-23-17-19-16-15(20-21-17)13-9-12(18)7-8-14(13)22(16)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCNGMXKJQPTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=C(N2CC4=CC=CC=C4)C=CC(=C3)F)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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